molecular formula C7H4BrFO4S B12313479 3-Bromo-4-(fluorosulfonyl)benzoic acid

3-Bromo-4-(fluorosulfonyl)benzoic acid

Katalognummer: B12313479
Molekulargewicht: 283.07 g/mol
InChI-Schlüssel: BXXKIEXNNBQETA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

It is characterized by the presence of bromine, fluorine, and sulfonyl groups attached to a benzoic acid core, making it a versatile compound for various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(fluorosulfonyl)benzoic acid typically involves multiple steps. One common method starts with the acylation of fluorobenzene using acetyl chloride in the presence of an acylation catalyst such as aluminum chloride. The reaction mixture is then brominated with bromine at elevated temperatures. The resulting bromination product is isolated and further reacted with a hypochlorite solution to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and efficiency while minimizing costs. These methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high purity and yield of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-4-(fluorosulfonyl)benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorosulfonyl groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in these reactions include:

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Hypochlorite Solutions: Used for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation reactions can produce oxidized forms of the compound .

Wissenschaftliche Forschungsanwendungen

3-Bromo-4-(fluorosulfonyl)benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 3-Bromo-4-(fluorosulfonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Bromo-4-fluorobenzoic acid: Similar in structure but lacks the sulfonyl group.

    4-(Fluorosulfonyl)benzoic acid: Similar but lacks the bromine atom.

Uniqueness

3-Bromo-4-(fluorosulfonyl)benzoic acid is unique due to the presence of both bromine and fluorosulfonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Eigenschaften

Molekularformel

C7H4BrFO4S

Molekulargewicht

283.07 g/mol

IUPAC-Name

3-bromo-4-fluorosulfonylbenzoic acid

InChI

InChI=1S/C7H4BrFO4S/c8-5-3-4(7(10)11)1-2-6(5)14(9,12)13/h1-3H,(H,10,11)

InChI-Schlüssel

BXXKIEXNNBQETA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C(=O)O)Br)S(=O)(=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.